

# "strategies to mitigate hydrolytic degradation of terephthalate polymers"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Terephthalate

Cat. No.: B1205515

[Get Quote](#)

## Technical Support Center: Terephthalate Polymer Stability

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydrolytic degradation of **terephthalate** polymers like polyethylene **terephthalate** (PET) and polybutylene **terephthalate** (PBT).

## Frequently Asked Questions (FAQs)

Q1: What is hydrolytic degradation in **terephthalate** polymers?

A1: Hydrolytic degradation is a chemical reaction where water molecules break down the ester bonds that form the backbone of **terephthalate** polymers.<sup>[1]</sup> This reaction, known as chain scission, leads to a reduction in the polymer's molecular weight.<sup>[2]</sup> The process generates carboxylic acid and hydroxyl end-groups, which can further catalyze the degradation, making the reaction autocatalytic.<sup>[3]</sup> This degradation is significantly accelerated in moist or humid conditions, especially at temperatures above the polymer's glass transition temperature (Tg).<sup>[4]</sup>

Q2: What are the primary factors that accelerate hydrolysis?

A2: Several factors can expedite the hydrolytic degradation of **terephthalate** polymers:

- **Elevated Temperatures:** Higher temperatures, particularly above the material's Tg, increase the rate of hydrolysis significantly.<sup>[1][5]</sup>

- **High Humidity/Moisture:** The presence of water is essential for hydrolysis; therefore, environments with high humidity or direct water contact promote degradation.[1][4]
- **pH:** Both acidic and basic conditions can catalyze and increase the rate of hydrolysis.[4][6] In acidic environments, the carbonyl group is protonated, making it more susceptible to attack by water, while in basic conditions, hydroxide ions directly attack the ester carbonyl.[6][7]
- **Presence of Acidic Groups:** The carboxylic acid end-groups formed during hydrolysis act as a catalyst, accelerating further degradation in an autocatalytic cycle.[3]

Q3: What are the common signs of hydrolytic degradation in my polymer samples?

A3: You can identify hydrolytic degradation through several observable changes in material properties:

- **Diminished Mechanical Properties:** A significant loss of tensile strength, increased brittleness, and reduced elongation at break are common indicators.[8][9]
- **Reduced Molecular Weight:** A decrease in the polymer's intrinsic viscosity or average molecular weight, which can be measured using techniques like solution viscometry or gel permeation chromatography (GPC), is a direct consequence of chain scission.[2][7]
- **Increased Acidity:** An increase in the concentration of carboxylic acid end-groups can be quantified through titration.[8]
- **Surface Changes:** In severe cases, you may observe surface pitting or cracking.[10]

## Troubleshooting Guide

Q1: My polymer's intrinsic viscosity and mechanical strength have decreased significantly after melt processing. What is the likely cause and how can I fix it?

A1: This is a classic sign of hydrolytic degradation occurring during processing. **Terephthalate** polymers are hygroscopic and absorb moisture from the atmosphere.[11] If this moisture is not removed before melt processing at high temperatures, it rapidly breaks down the polymer chains.

Solution:

- **Thorough Drying:** Ensure polymer pellets are dried extensively in a vacuum or desiccant dryer to a residual moisture content below 500 ppm before any melt processing step.[\[12\]](#)
- **Processing Temperature:** Avoid using excessively high temperatures during extrusion or molding, as this accelerates degradation.[\[11\]](#)[\[13\]](#)
- **Use of Stabilizers:** Incorporate an anti-hydrolysis agent, such as a carbodiimide, into the formulation. These additives scavenge the carboxylic acids or water that promote degradation.[\[14\]](#)[\[15\]](#)

Q2: I have added a carbodiimide stabilizer to my PBT formulation, but my samples still show signs of degradation after accelerated aging in a high-humidity chamber. Why isn't it working effectively?

A2: While carbodiimides are highly effective, their performance can be compromised under certain conditions.

Possible Causes & Solutions:

- **Insufficient Dosage:** The amount of stabilizer may be too low for the severity of the conditions. The typical dosage is around 0.5-1.5 phr (parts per hundred resin).[\[14\]](#) Consider increasing the concentration based on the polymer's initial carboxyl content and the aging environment.
- **Poor Dispersion:** The stabilizer must be homogeneously dispersed within the polymer matrix to be effective. Ensure your compounding/extrusion process achieves good mixing. Using a masterbatch can sometimes improve dispersion.[\[16\]](#)
- **Stabilizer Type:** Different carbodiimides have varying reactivity and thermal stability. Aromatic carbodiimides offer higher thermal stability for high-temperature processing, while aliphatic ones may have different reaction rates.[\[17\]](#)[\[18\]](#) Ensure the selected stabilizer is appropriate for your polymer and processing window.
- **Extreme Conditions:** The aging conditions (e.g., very high temperature and humidity) may be too aggressive, overwhelming the stabilizer's capacity to mitigate degradation over the test duration.

Q3: My PET fibers are becoming brittle and losing strength over time in an aqueous environment, even at moderate temperatures. How can I improve their long-term stability?

A3: Long-term hydrolytic stability in aqueous environments is a known challenge for polyesters. The autocatalytic nature of the degradation means that even slow initial hydrolysis can lead to significant property loss over time.

Mitigation Strategies:

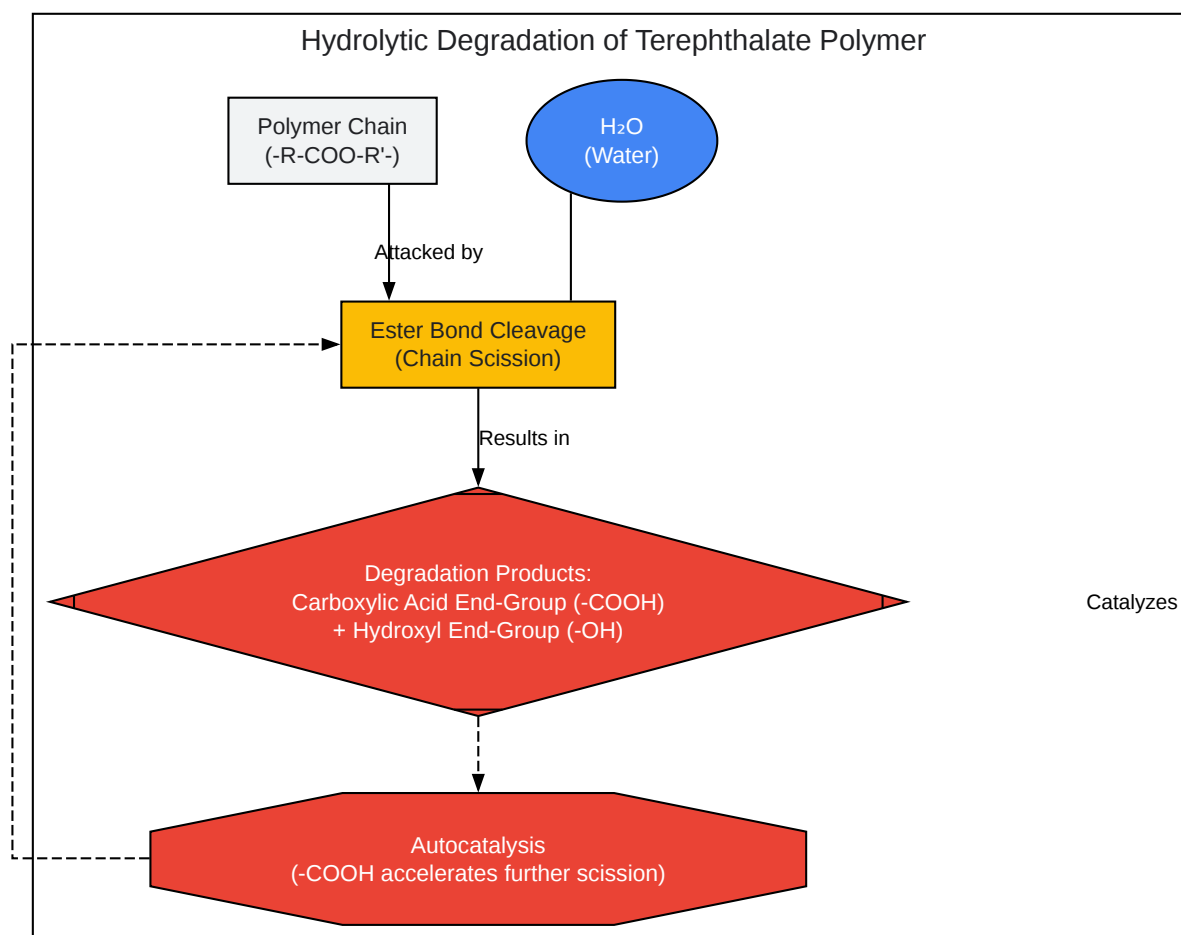
- **End-Capping:** This strategy involves reacting the terminal hydroxyl or carboxyl groups of the polymer with a chemical agent (e.g., phenyl isocyanate) to create more stable end-groups.[\[8\]](#)  
[\[19\]](#) This reduces the number of reactive sites and the concentration of catalytic acid groups.
- **Hydrolysis-Resistant Grades:** Select a grade of PET specifically formulated for hydrolysis resistance. These often have a lower initial concentration of carboxyl end groups or already contain stabilizers.[\[20\]](#)
- **Incorporate Stabilizers:** Additives like carbodiimides are very effective.[\[21\]](#)[\[22\]](#) They react with the carboxylic acid groups produced during hydrolysis, neutralizing the catalyst and preventing further autocatalytic breakdown.[\[9\]](#) Another option is using agents like 2,2'-bis(2-oxazoline), which also shows excellent hydrolysis-resistibility.[\[23\]](#)

## Summary of Mitigation Strategies

Strategy	Mechanism of Action	Key Advantages	Applicable Polymers
Drying	Removes water, a key reactant for hydrolysis.	Essential first step; prevents rapid degradation during melt processing.	PET, PBT, TPEE, PLA
Hydrolysis Stabilizers (e.g., Carbodiimides)	Scavenges and neutralizes the catalytic carboxylic acid end-groups formed during hydrolysis, converting them into stable urea-based compounds. [14][21]	Highly effective for long-term stability, especially in harsh conditions.[15]	PET, PBT, TPU, TPE-E, PLA, PHA, PA[22]
End-Capping	Chemically modifies the polymer's reactive end-groups to make them less susceptible to hydrolysis.[8]	Reduces the initial rate of hydrolysis by removing catalytic sites.	Polyesters, Oligoesters
Use of Fillers/Nanocomposites	Can act as a barrier to water diffusion, slowing the ingress of water into the polymer matrix.[24]	Can simultaneously improve mechanical properties.	PET, PBT, PLA
Copolymerization	Incorporating different monomers can alter crystallinity and hydrophobicity, thereby affecting the rate of water diffusion and hydrolysis.[7][11]	Allows for tailoring of degradation rates and physical properties.	Polyesters

## Visualizations

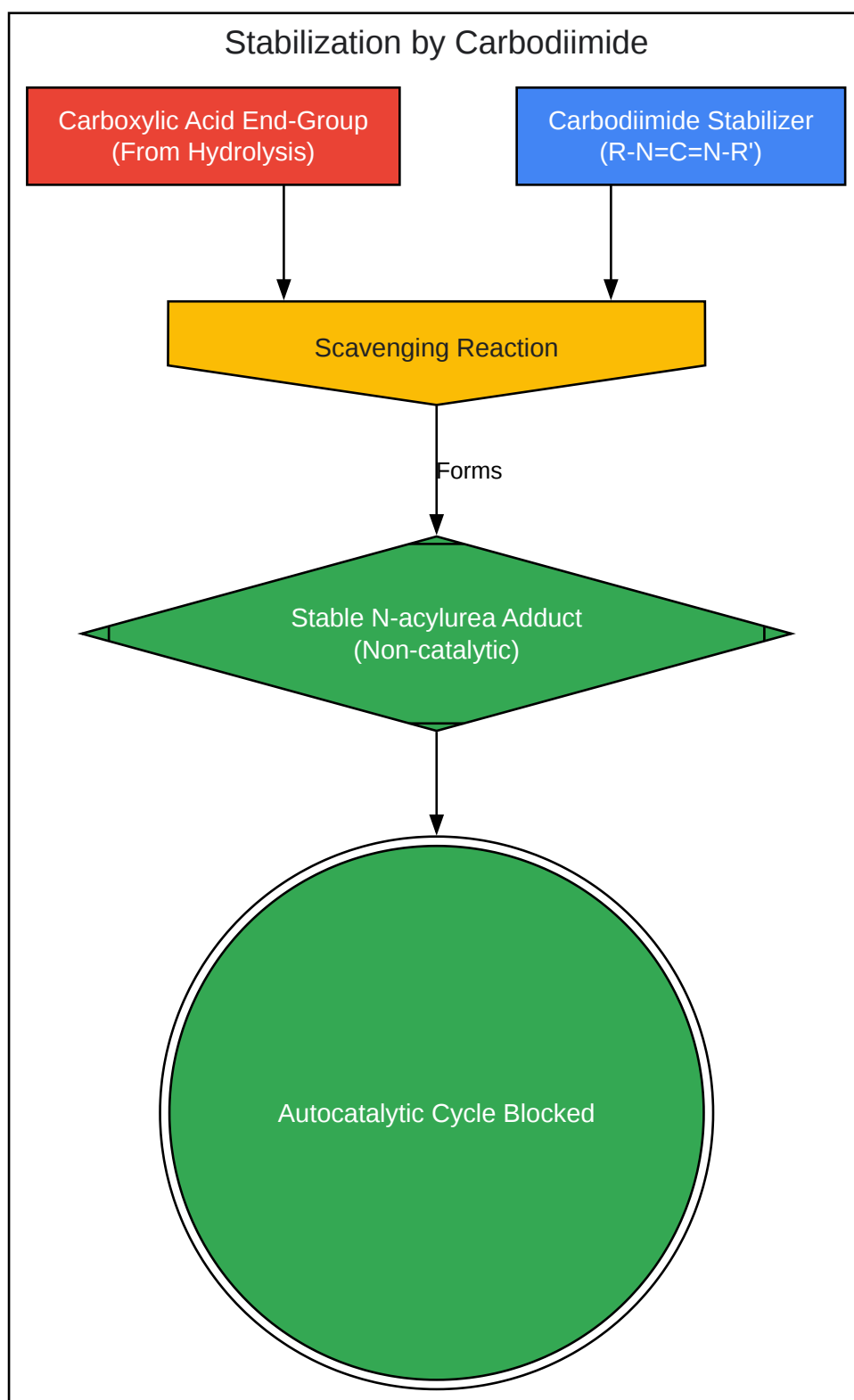
### Hydrolytic Degradation Pathway



[Click to download full resolution via product page](#)

Caption: General pathway for the hydrolytic degradation of **terephthalate** polymers.

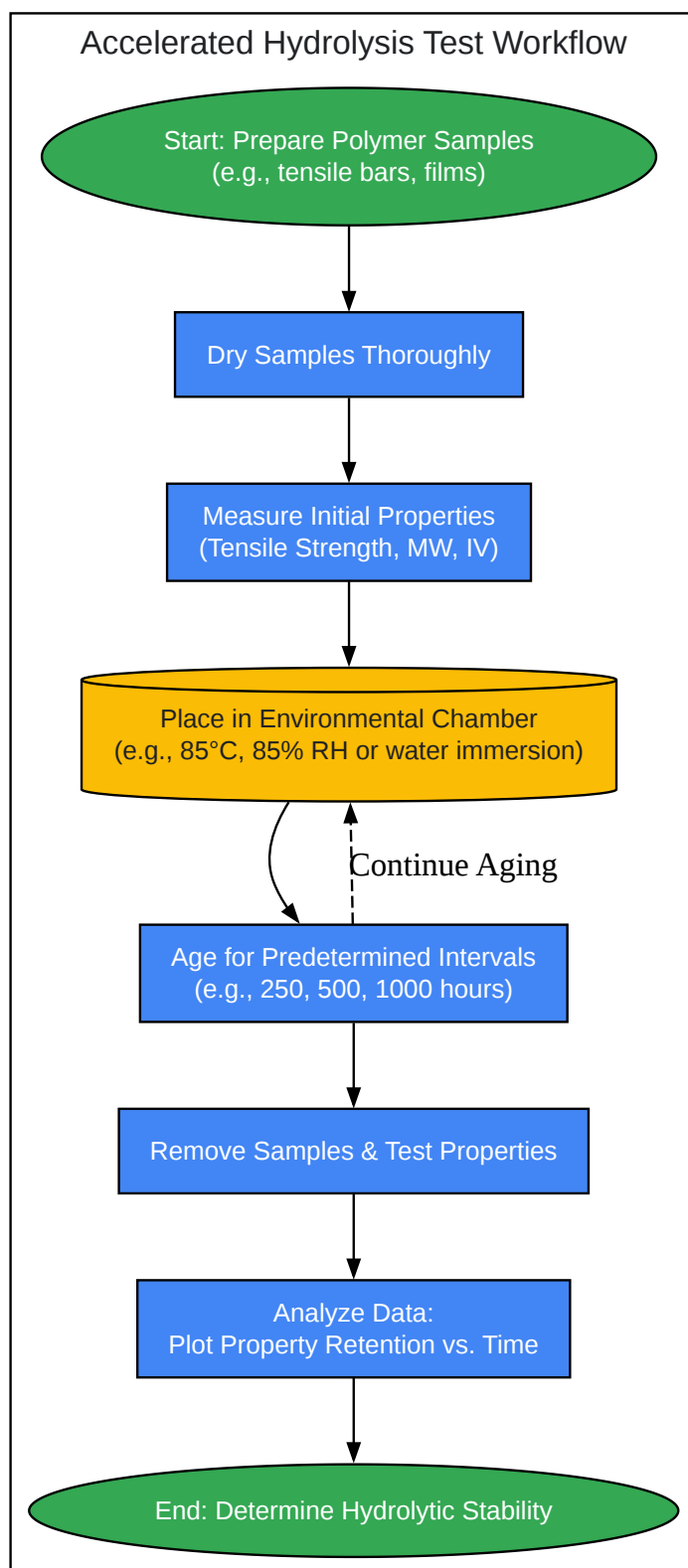
### Mitigation with Carbodiimide Stabilizers



[Click to download full resolution via product page](#)

Caption: Mechanism of action for carbodiimide-based hydrolysis stabilizers.

## Experimental Workflow: Accelerated Hydrolysis Testing



[Click to download full resolution via product page](#)



Caption: Workflow for evaluating hydrolytic stability via accelerated aging.

## Key Experimental Protocols

### Protocol 1: Accelerated Hydrolytic Aging (Immersion Method)

This protocol is a general procedure for evaluating the resistance of **terephthalate** polymers to hydrolysis under aggressive conditions.

Objective: To accelerate the hydrolytic degradation process to predict the long-term performance of the material.

Apparatus:

- Oven or water bath capable of maintaining a constant temperature (e.g., 80°C, 90°C).[\[4\]](#)[\[20\]](#)
- Sealed, pressure-resistant vessels (e.g., glass beverage bottles or stainless steel autoclaves).[\[23\]](#)[\[25\]](#)
- Analytical balance.
- Testing equipment for mechanical properties (e.g., universal testing machine).
- Equipment for molecular weight analysis (e.g., viscometer, GPC).[\[7\]](#)
- Titration equipment for acid number determination.[\[8\]](#)

Procedure:

- Sample Preparation: Prepare polymer specimens (e.g., tensile bars, films, or fibers) according to standard dimensions. Dry the samples thoroughly in a vacuum oven to remove any residual moisture.
- Initial Characterization: Measure and record the initial properties of the control (un-aged) samples. This includes tensile strength, elongation at break, molecular weight (or intrinsic viscosity), and carboxyl end-group concentration.

- Immersion: Place the dried samples into the vessels. Add deionized water, ensuring the samples are fully submerged.[20] For some tests, buffer solutions may be used to maintain a constant pH.[6]
- Sealing and Aging: Seal the vessels tightly and place them in the preheated oven or water bath at the desired test temperature (e.g., 80°C).[4]
- Time Intervals: Remove a set of vessels at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
- Post-Aging Analysis: After each interval, carefully remove the samples from the vessels. Dry them completely.
- Property Measurement: Conduct the same set of characterization tests as in Step 2 on the aged samples.
- Data Analysis: Plot the percentage retention of each property (e.g., tensile strength retention %) as a function of aging time. This allows for a quantitative comparison of the hydrolytic stability of different formulations.

## Protocol 2: Determination of Carboxyl End-Group (CEG) Concentration

**Objective:** To quantify the extent of hydrolytic degradation by measuring the concentration of acid end-groups.

**Principle:** This is a titration method where the polymer is dissolved in a suitable solvent and titrated with a standardized basic solution.

**Apparatus:**

- Conical flasks.
- Burette.
- Heating plate with magnetic stirrer.

- Analytical balance.

#### Reagents:

- Solvent mixture (e.g., phenol/tetrachloroethane or benzyl alcohol).
- Standardized potassium hydroxide (KOH) solution in a suitable alcohol (e.g., ethanol).
- Indicator (e.g., phenolphthalein).

#### Procedure:

- **Dissolution:** Accurately weigh a specific amount of the polymer sample and place it in a conical flask. Add a measured volume of the solvent.
- **Heating:** Gently heat the mixture on a hot plate with stirring until the polymer is completely dissolved.
- **Cooling:** Allow the solution to cool to a safe handling temperature.
- **Titration:** Add a few drops of the indicator. Titrate the solution with the standardized KOH solution until a persistent color change is observed, indicating the endpoint.
- **Calculation:** Calculate the carboxyl end-group concentration (typically in mmol/kg or meq/kg) based on the volume of KOH solution used, its concentration, and the initial mass of the polymer sample. An increase in CEG compared to the un-aged sample indicates hydrolytic degradation.<sup>[23]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. carbodiimide.com [carbodiimide.com]
- 2. researchgate.net [researchgate.net]

- 3. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- 4. Polymer characterisation - hydrolytic degradation of PET | Sheffield Hallam University [[shu.ac.uk](https://shu.ac.uk)]
- 5. Frontiers | Enzymatic Remediation of Polyethylene Terephthalate (PET)–Based Polymers for Effective Management of Plastic Wastes: An Overview [[frontiersin.org](https://frontiersin.org)]
- 6. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 7. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 9. [carbodiimide.com](https://carbodiimide.com) [[carbodiimide.com](https://carbodiimide.com)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. Polyethylene terephthalate - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. [uvadoc.uva.es](https://uvadoc.uva.es) [[uvadoc.uva.es](https://uvadoc.uva.es)]
- 14. [additivesforpolymer.com](https://additivesforpolymer.com) [[additivesforpolymer.com](https://additivesforpolymer.com)]
- 15. 抗水解劑 | 優帝科技股份有限公司 [[eutec.com.tw](https://eutec.com.tw)]
- 16. EP3241866A1 - Composition for polyester hydrolytic stabilization - Google Patents [[patents.google.com](https://patents.google.com)]
- 17. [jchemrev.com](https://jchemrev.com) [[jchemrev.com](https://jchemrev.com)]
- 18. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [[patents.google.com](https://patents.google.com)]
- 19. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 20. [library.geosyntheticssociety.org](https://library.geosyntheticssociety.org) [[library.geosyntheticssociety.org](https://library.geosyntheticssociety.org)]
- 21. [jchemrev.com](https://jchemrev.com) [[jchemrev.com](https://jchemrev.com)]
- 22. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [[lanxess.com](https://lanxess.com)]
- 23. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 24. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 25. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- To cite this document: BenchChem. ["strategies to mitigate hydrolytic degradation of terephthalate polymers"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1205515#strategies-to-mitigate-hydrolytic-degradation-of-terephthalate-polymers>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)